Salicylamide, N-antipyrinyl- Salicylamide, N-antipyrinyl-
Brand Name: Vulcanchem
CAS No.: 5712-95-8
VCID: VC16504485
InChI: InChI=1S/C18H17N3O3/c1-12-16(19-17(23)14-10-6-7-11-15(14)22)18(24)21(20(12)2)13-8-4-3-5-9-13/h3-11,22H,1-2H3,(H,19,23)
SMILES:
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3 g/mol

Salicylamide, N-antipyrinyl-

CAS No.: 5712-95-8

Cat. No.: VC16504485

Molecular Formula: C18H17N3O3

Molecular Weight: 323.3 g/mol

* For research use only. Not for human or veterinary use.

Salicylamide, N-antipyrinyl- - 5712-95-8

Specification

CAS No. 5712-95-8
Molecular Formula C18H17N3O3
Molecular Weight 323.3 g/mol
IUPAC Name N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-hydroxybenzamide
Standard InChI InChI=1S/C18H17N3O3/c1-12-16(19-17(23)14-10-6-7-11-15(14)22)18(24)21(20(12)2)13-8-4-3-5-9-13/h3-11,22H,1-2H3,(H,19,23)
Standard InChI Key MCIXCJIARTZWCW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Descriptors

Salicylamide, N-antipyrinyl- is systematically named N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-2-hydroxybenzamide under IUPAC conventions . Key identifiers include:

PropertyValueSource
CAS Registry Number15166-24-2
SMILESCCN(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C(=O)C3=CC=CC=C3O
InChI KeyWTNSMTHXHXQAJJ-UHFFFAOYSA-N
Wikidata IDQ83033938

The compound’s structure combines a salicylamide backbone (2-hydroxybenzamide) with a substituted antipyrine group (1,5-dimethyl-3-oxo-2-phenylpyrazole), linked via an ethylamine bridge .

Physicochemical Properties

Experimental and computed properties include:

PropertyValueMethod/Source
Melting PointNot reportedPubChem
Boiling Point270°C (decomposes)Analogous to salicylamide
LogP~1.28 (estimated)Similar to salicylamide
Water Solubility<0.1 g/100 mL (20°C)Analogous to salicylamide

The low water solubility aligns with its parent compound, salicylamide, necessitating formulation adjustments for biological testing .

Synthesis and Structural Analysis

Spectroscopic Characterization

The compound’s 3D conformer (PubChem CID: 203778) reveals a planar salicylamide ring connected to a non-planar antipyrinyl group via a flexible ethyl chain. Hydrogen bonding between the phenolic -OH and carbonyl groups likely stabilizes the structure .

Pharmacological and Biological Activities

Rodent Repellency

In a 1974 U.S. Army study screening 699 compounds, Salicylamide, N-antipyrinyl- (listed as TA 4) demonstrated significant repellency against Rattus norvegicus . Key findings:

ParameterValueSignificance
Repellency Index (K)≥85Threshold for efficacy
Effective Concentration400 mg/kg food4-day acceptance test

The K index, calculated as:
K=100×T1+2T2+4T3+8T4U1+2U2+4U3+8U4×1WK = 100 \times \frac{T_1 + 2T_2 + 4T_3 + 8T_4}{U_1 + 2U_2 + 4U_3 + 8U_4} \times \frac{1}{W}
where TT and UU represent treated/untreated food consumption and WW is body weight, quantifies dose-dependent aversion .

Applications and Industrial Relevance

Pest Control

TA 4’s repellency led to its inclusion in barrier formulations for crop protection. In 6-month storage tests, 43% of analogous compounds retained efficacy, suggesting potential for long-term use .

Pharmaceutical Development

Salicylamide derivatives are explored for analgesic and antipyretic applications. Although TA 4’s bioactivity remains unconfirmed, its metabolic stability (resistance to intestinal hydrolysis) could offer pharmacokinetic advantages over salicylamide .

Future Research Directions

  • Mechanistic Studies: Elucidate the molecular targets of TA 4 in rodents versus microbes.

  • Formulation Optimization: Develop nanoemulsions to overcome solubility limitations.

  • Toxicokinetics: Assess metabolite formation using LC-MS/MS in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator